molecular formula C17H13N7 B11106014 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine

4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine

Cat. No.: B11106014
M. Wt: 315.3 g/mol
InChI Key: QIJRFRBMVWZFMK-XDHOZWIPSA-N
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Description

ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE is a hydrazone derivative known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of an isonicotinaldehyde moiety linked to a naphthyl-tetrazole group through a hydrazone linkage, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE typically involves the condensation reaction between isonicotinaldehyde and 1-(1-naphthyl)-1H-1,2,3,4-tetrazol-5-yl hydrazine. This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazones.

Scientific Research Applications

ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE involves its interaction with biological targets through its hydrazone linkage. This compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes.

    DNA Interaction: It may intercalate with DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE is unique due to its combination of the isonicotinaldehyde and naphthyl-tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13N7

Molecular Weight

315.3 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[(E)-pyridin-4-ylmethylideneamino]tetrazol-5-amine

InChI

InChI=1S/C17H13N7/c1-2-6-15-14(4-1)5-3-7-16(15)24-17(21-22-23-24)20-19-12-13-8-10-18-11-9-13/h1-12H,(H,20,21,23)/b19-12+

InChI Key

QIJRFRBMVWZFMK-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=NC=C4

Origin of Product

United States

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